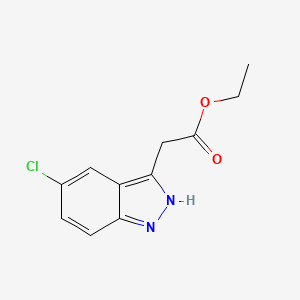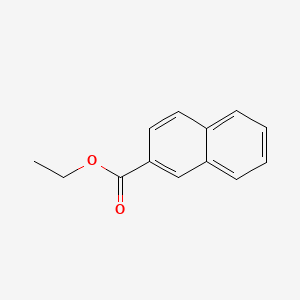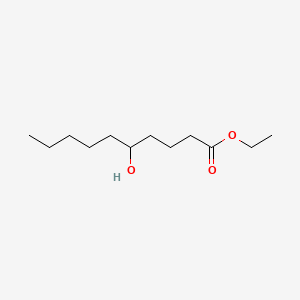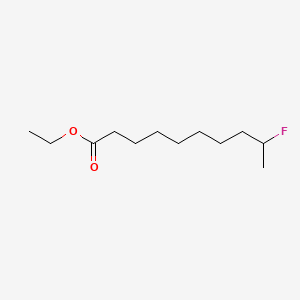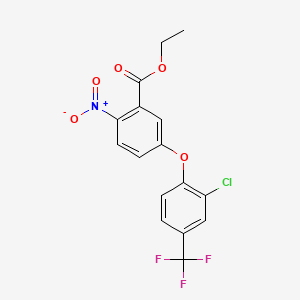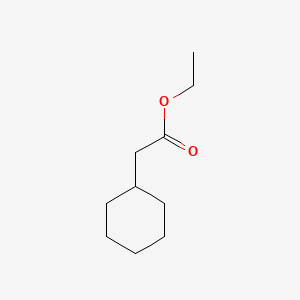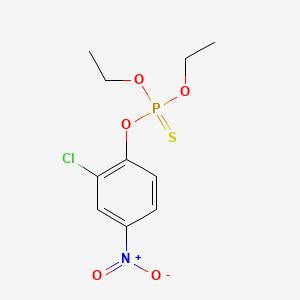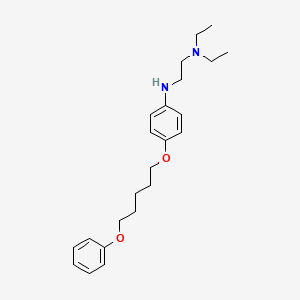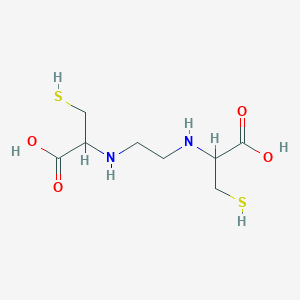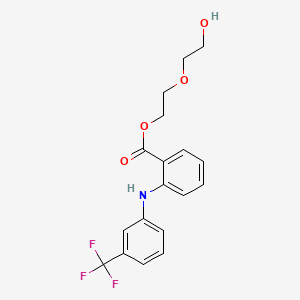
Etofenamat
Übersicht
Beschreibung
Etofenamat ist ein nichtsteroidales Antirheumatikum (NSAR), das in erster Linie zur Behandlung von Gelenk- und Muskelschmerzen eingesetzt wird. Es ist für die topische Anwendung in verschiedenen Formen erhältlich, darunter Cremes, Gele und Sprays . This compound ist bekannt für seine Fähigkeit, Entzündungen zu reduzieren und Schmerzen zu lindern, indem es die Freisetzung von entzündungsfördernden Mediatoren wie Histamin, lysosomalen Enzymen und Prostaglandinen hemmt .
Wissenschaftliche Forschungsanwendungen
Etofenamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung in Studien zur Synthese und Reaktivität von NSAR verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Entzündungen und Schmerzwege.
Medizin: Weit verbreitet bei der Behandlung von Erkrankungen des Bewegungsapparates, wie stumpfen Traumata, Lumbago und Osteoarthrose. Es hat sich gezeigt, dass es Schmerzen und Entzündungen bei Patienten mit diesen Erkrankungen effektiv reduziert.
Industrie: Wird bei der Formulierung von topischen Schmerzmitteln, einschließlich Gelen, Cremes und Sprays, verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Freisetzung von entzündungsfördernden Mediatoren wie Histamin, lysosomalen Enzymen und Prostaglandinen hemmt . Es wird leicht durch die Haut transportiert und in entzündeten Geweben konzentriert, wo es entzündungshemmende und schmerzlindernde Wirkungen zeigt . Die molekularen Ziele von this compound sind Cyclooxygenase-Enzyme, die an der Synthese von Prostaglandinen beteiligt sind.
Wirkmechanismus
Target of Action
Etofenamate, a derivative of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat muscle and joint pain .
Mode of Action
Etofenamate exerts its anti-inflammatory and analgesic effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins . By blocking these substances, Etofenamate helps to reduce inflammation and pain.
Biochemical Pathways
The inhibition of prostaglandin synthesis is a common pathway affected by NSAIDs, including Etofenamate. Prostaglandins are involved in the inflammatory response, and their inhibition leads to reduced inflammation and pain . Additionally, the inhibition of histamine release and lysosomal enzymes contributes to the anti-inflammatory action of Etofenamate .
Pharmacokinetics
It is known that etofenamate is readily transported through the skin and concentrated in inflamed tissue . This suggests that Etofenamate has good bioavailability when applied topically.
Result of Action
Etofenamate’s action results in improved pain and reduced inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that is superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .
Biochemische Analyse
Biochemical Properties
Etofenamate exerts its anti-inflammatory and analgesic effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins .
Cellular Effects
Etofenamate can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It influences cell function by reducing the production of inflammatory mediators, thereby alleviating pain and inflammation .
Molecular Mechanism
It is known to inhibit the synthesis of prostaglandins, which are key mediators of inflammation . This suggests that Etofenamate may exert its effects at the molecular level by binding to and inhibiting the activity of enzymes involved in prostaglandin synthesis .
Temporal Effects in Laboratory Settings
Etofenamate has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel
Metabolic Pathways
It is known that Etofenamate is a derivative of flufenamic acid, suggesting that it may be metabolized in a similar manner .
Transport and Distribution
Etofenamate is readily transported through the skin and concentrated in inflamed tissue
Vorbereitungsmethoden
Etofenamat wird durch Reaktion von Flufenaminsäure mit Diethylenglykol in einem aprotischen organischen Lösungsmittel synthetisiert. Die Reaktion wird durch ein organisches Carbonsäureaktivierungsmittel, wie z. B. Chlorsilan oder Sulfonylchlorid, erleichtert. Der Reaktant wird dann unter sauren Bedingungen hydrolysiert, gefolgt von Extraktion und Trennung, um hochreines this compound zu erhalten . Dieses Verfahren ist aufgrund seiner Einfachheit, hohen Produktivität und hohen Produktreinheit von Vorteil.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu Hydroxyl-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen sind für this compound weniger häufig.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an seinen Ester- und Amin-Funktionsgruppen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Derivate und substituierte Analoga.
Analyse Chemischer Reaktionen
Etofenamate undergoes various chemical reactions, including:
Oxidation: Etofenamate can be oxidized to form hydroxyl derivatives.
Reduction: Reduction reactions are less common for etofenamate.
Substitution: Etofenamate can undergo substitution reactions, particularly involving its ester and amine functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated derivatives and substituted analogs.
Vergleich Mit ähnlichen Verbindungen
Etofenamat wird mit anderen NSAR wie Indomethacin, Diclofenac, Ketoprofen und Ketorolac verglichen. Es hat sich gezeigt, dass es in einigen Fällen eine überlegene Wirksamkeit und in anderen eine vergleichbare Wirksamkeit aufweist . Ähnliche Verbindungen sind:
Indomethacin: Ein weiteres NSAR, das bei Schmerzen und Entzündungen eingesetzt wird.
Diclofenac: Wird häufig bei Gelenk- und Muskelschmerzen eingesetzt.
Ketoprofen: Wird aufgrund seiner entzündungshemmenden und schmerzlindernden Eigenschaften eingesetzt.
Ketorolac: Bekannt für seine starke schmerzlindernde Wirkung.
Die Besonderheit von this compound liegt in seiner hohen transdermalen Absorption und Konzentration in entzündeten Geweben, was es besonders effektiv für topische Anwendungen macht .
Eigenschaften
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILVEPYQJIOVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045448 | |
| Record name | Etofenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30544-47-9 | |
| Record name | Etofenamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofenamate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etofenamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etofenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofenamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFENAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of etofenamate?
A1: Etofenamate exerts its anti-inflammatory effects primarily by inhibiting prostaglandin synthesis. [, , ] This is achieved through two main pathways:
- Direct inhibition of prostaglandin synthesis by unchanged etofenamate: Etofenamate can directly inhibit prostaglandin production by macrophages. []
- Inhibition of prostaglandin synthesis by its metabolite, flufenamic acid: Etofenamate is metabolized to flufenamic acid in the body, which also inhibits prostaglandin synthesis. []
Q2: Does etofenamate interact with other inflammatory pathways?
A2: Research suggests etofenamate also exhibits anti-inflammatory activity through the inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. []
Q3: How does the inhibition of prostaglandin and lipoxygenase contribute to its therapeutic effects?
A3: Inhibiting these enzymes disrupts the production of pro-inflammatory mediators, leading to a reduction in inflammation, pain, and fever. []
Q4: What is the molecular formula and weight of etofenamate?
A4: Etofenamate has the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol. []
Q5: What is known about the stability of etofenamate in different formulations?
A5: Etofenamate has been formulated in various topical preparations, including gels, creams, and plasters. Research shows it exhibits good stability in these formulations. [, , ]
Q6: What is the typical route of administration for etofenamate?
A6: Etofenamate is primarily administered topically (gels, creams, plasters) or intramuscularly. [, , ]
Q7: How is etofenamate absorbed and distributed in the body?
A7: Topically applied etofenamate demonstrates effective penetration into inflamed tissues, achieving higher concentrations compared to oral administration. [, ] Intramuscular administration results in prolonged release from the oily depot, leading to sustained plasma levels. [, ]
Q8: What are the primary metabolic pathways of etofenamate?
A8: Etofenamate is primarily metabolized to flufenamic acid, which also possesses anti-inflammatory properties. Further metabolism leads to the formation of various hydroxy derivatives of both etofenamate and flufenamic acid. [, ]
Q9: How is etofenamate eliminated from the body?
A9: Etofenamate and its metabolites are primarily eliminated via biliary excretion, with a smaller proportion excreted renally. [, ]
Q10: What preclinical models have been used to assess the efficacy of etofenamate?
A10: Numerous animal models have been employed to evaluate the anti-inflammatory and analgesic activity of etofenamate, including:
- Carrageenin-induced paw edema in rats [, ]
- Histamine-induced vascular permeability in mice []
- Ultraviolet light-induced erythema in guinea pigs []
- Felt-pellet-induced granuloma formation in rats []
- Adjuvant-induced arthritis in rats [, ]
- Silver nitrate-induced arthritis in rats []
- Acetic acid-induced writhing test in mice and rats []
Q11: Has the efficacy of etofenamate been investigated in clinical trials?
A11: Yes, several clinical trials have demonstrated the efficacy of etofenamate in treating various inflammatory conditions, including:
- Knee osteoarthritis [, , ]
- Ankle sprain []
- Chronic trauma of the locomotion system []
- Painful hallux valgus []
- Rheumatoid arthritis []
- Temporomandibular disorder []
Q12: What drug delivery systems have been explored for etofenamate?
A12: Beyond traditional formulations, researchers have explored novel drug delivery systems to enhance etofenamate's therapeutic efficacy:
- Iontophoresis: This technique enhances the transdermal delivery of etofenamate, leading to higher drug concentrations in both serum and synovial fluid. []
- Semisolid Solid Lipid Nanoparticle (SLN) Dispersions: This novel approach aims to enhance the dermal uptake and anti-inflammatory activity of etofenamate. [, ]
Q13: What analytical methods are commonly employed to quantify etofenamate in biological samples?
A13: Several analytical techniques are used for the quantification of etofenamate and its metabolites, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



